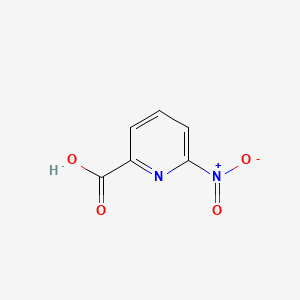

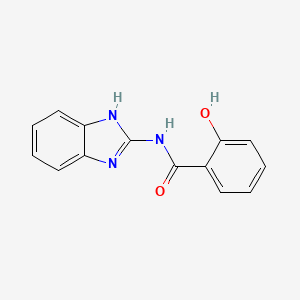

Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-

Übersicht

Beschreibung

Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds. It’s a structural isoster of naturally occurring nucleotides, allowing it to interact easily with the biopolymers of the living system . The compound “Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-” belongs to the benzimidazole family.

Molecular Structure Analysis

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . The benzimidazole core is planar, and the molecules are arranged in a linear manner .Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized and screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Benzimidazoles, including the compound , have shown promising applications in biological and clinical studies . They have been found to be potent inhibitors of various enzymes involved in a wide range of therapeutic uses .

Antidiabetic: Benzimidazole derivatives have been explored for their antidiabetic properties .

Anticancer: Benzimidazole derivatives have shown potential as anticancer agents . For instance, certain N-substituted benzimidazole derivatives have demonstrated enhanced cytotoxic effects on human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cell lines .

Antimicrobial: These compounds have also been studied for their antimicrobial properties .

Antiparasitic: Benzimidazole derivatives have been used as antiparasitic agents .

Analgesics: They have also been explored for their potential as analgesics .

Antiviral: Benzimidazole derivatives have been studied for their antiviral properties .

Antihistamine: These compounds have been used as antihistamines .

Neurological, Endocrinological, and Ophthalmological Drugs

Benzimidazole derivatives have been used in the fields of neurology, endocrinology, and ophthalmology .

Dyes and Polymer Synthesis

Benzimidazoles are important intermediates in dyes and polymer synthesis .

Material Science

They have been used in material science for applications such as chemosensing, crystal engineering, fluorescence applications, and corrosion science .

Organic Reactions

Benzimidazoles have been employed as important intermediates in organic reactions .

Asymmetric Catalysis

They have been used as ligands for asymmetric catalysis .

Antimicrobial Activity

New benzimidazole derivatives have been synthesized and studied for their antimicrobial activity .

Zukünftige Richtungen

Benzimidazole derivatives continue to be a topic of interest in medicinal chemistry due to their diverse biological and clinical applications . Future research may focus on the synthesis of new benzimidazole derivatives, including “Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-”, and their potential applications in various fields .

Wirkmechanismus

Target of Action

N-1H-Benzimidazol-2-yl-2-hydroxybenzamide primarily targets human glucokinase (GK) . Glucokinase is a key enzyme that regulates carbohydrate metabolism and maintains glucose homeostasis in the body. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .

Mode of Action

This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In the case of N-1H-Benzimidazol-2-yl-2-hydroxybenzamide, it binds to the allosteric site of glucokinase, enhancing its catalytic action . Molecular docking investigations have shown that these analogues have appreciable H-bond interactions with Arg63 residue of GK .

Biochemical Pathways

The activation of glucokinase by N-1H-Benzimidazol-2-yl-2-hydroxybenzamide affects the glycolysis pathway . Glucokinase catalyzes the first step of glycolysis, the conversion of glucose to glucose-6-phosphate. By enhancing the activity of glucokinase, this compound increases the rate of glycolysis, thereby promoting the utilization of glucose and helping to maintain glucose homeostasis .

Result of Action

The activation of glucokinase by N-1H-Benzimidazol-2-yl-2-hydroxybenzamide leads to an increase in the rate of glycolysis, promoting glucose utilization and helping to maintain glucose homeostasis . This has significant hypoglycemic effects, making the compound potentially useful for the therapy of type-2 diabetes (T2D) in both animal and human models .

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-12-8-4-1-5-9(12)13(19)17-14-15-10-6-2-3-7-11(10)16-14/h1-8,18H,(H2,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQHWFJTDJGHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210748 | |

| Record name | Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665691 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |

CAS RN |

61745-68-4 | |

| Record name | Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061745684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.